Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
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Overview
Description
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclohexyl group attached to a triazole ring, which is further substituted with ethyl and methyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and formaldehyde to yield the desired triazole derivative . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][5].
Mechanism of Action
The mechanism of action of Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)-1H-1,2,4-triazole
- 3-Ethyl-1-methyl-1H-1,2,4-triazole
- Cyclohexyl(1H-1,2,4-triazol-5-yl)methanamine
Uniqueness
Cyclohexyl(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to the combination of its cyclohexyl, ethyl, and methyl groups. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22N4 |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
cyclohexyl-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C12H22N4/c1-3-10-14-12(16(2)15-10)11(13)9-7-5-4-6-8-9/h9,11H,3-8,13H2,1-2H3 |
InChI Key |
WFKOWNKNPFBHQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C2CCCCC2)N)C |
Origin of Product |
United States |
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